Cas no 1936693-87-6 (1,2-Oxazolidine-3-carbonitrile)

1,2-Oxazolidine-3-carbonitrile 化学的及び物理的性質
名前と識別子
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- 1,2-oxazolidine-3-carbonitrile
- 1936693-87-6
- EN300-19586132
- 1,2-Oxazolidine-3-carbonitrile
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- インチ: 1S/C4H6N2O/c5-3-4-1-2-7-6-4/h4,6H,1-2H2
- InChIKey: NPVKKLZPJHCXFQ-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C#N)N1
計算された属性
- せいみつぶんしりょう: 98.048012819g/mol
- どういたいしつりょう: 98.048012819g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 7
- 回転可能化学結合数: 0
- 複雑さ: 104
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 45Ų
1,2-Oxazolidine-3-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19586132-5.0g |
1,2-oxazolidine-3-carbonitrile |
1936693-87-6 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-19586132-2.5g |
1,2-oxazolidine-3-carbonitrile |
1936693-87-6 | 2.5g |
$2127.0 | 2023-05-31 | ||
Enamine | EN300-19586132-1.0g |
1,2-oxazolidine-3-carbonitrile |
1936693-87-6 | 1g |
$1086.0 | 2023-05-31 | ||
Enamine | EN300-19586132-0.1g |
1,2-oxazolidine-3-carbonitrile |
1936693-87-6 | 0.1g |
$956.0 | 2023-05-31 | ||
Enamine | EN300-19586132-0.25g |
1,2-oxazolidine-3-carbonitrile |
1936693-87-6 | 0.25g |
$999.0 | 2023-05-31 | ||
Enamine | EN300-19586132-10.0g |
1,2-oxazolidine-3-carbonitrile |
1936693-87-6 | 10g |
$4667.0 | 2023-05-31 | ||
Enamine | EN300-19586132-0.5g |
1,2-oxazolidine-3-carbonitrile |
1936693-87-6 | 0.5g |
$1043.0 | 2023-05-31 | ||
Enamine | EN300-19586132-0.05g |
1,2-oxazolidine-3-carbonitrile |
1936693-87-6 | 0.05g |
$912.0 | 2023-05-31 |
1,2-Oxazolidine-3-carbonitrile 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Alberto Arce,Martyn J. Earle,Kenneth R. Seddon,Ana Soto Green Chem., 2008,10, 1294-1300
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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9. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
1,2-Oxazolidine-3-carbonitrileに関する追加情報
1,2-Oxazolidine-3-carbonitrile: A Comprehensive Overview
1,2-Oxazolidine-3-carbonitrile, also known by its CAS number 1936693-87-6, is a heterocyclic compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are five-membered rings consisting of one oxygen and one nitrogen atom. The presence of the cyano group (-CN) at the 3-position of the oxazolidine ring imparts unique chemical properties to this molecule, making it a valuable substrate for various synthetic transformations.
The synthesis of 1,2-Oxazolidine-3-carbonitrile typically involves the cyclization of amino ketones or related precursors under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the oxazolidine ring with high yields and excellent stereocontrol. These developments have significantly enhanced the accessibility of 1,2-Oxazolidine-3-carbonitrile for further functionalization and application in drug discovery.
1,2-Oxazolidine-3-carbonitrile has demonstrated remarkable versatility in organic synthesis. Its ability to undergo nucleophilic addition reactions at the carbonyl position makes it an ideal building block for constructing complex molecular architectures. Recent studies have highlighted its utility in the synthesis of bioactive compounds, including antibiotics and anticancer agents. For example, derivatives of 1,2-Oxazolidine-3-carbonitrile have been shown to exhibit potent inhibitory activity against enzymes involved in cancer cell proliferation.
In addition to its role as a synthetic intermediate, 1,2-Oxazolidine-3-carbonitrile has been investigated for its potential as a drug delivery vehicle. The compound's ability to form stable amides with various amino acids has led to its exploration in peptide-based drug design. Researchers have reported that certain derivatives of this compound can enhance drug solubility and bioavailability, making them promising candidates for therapeutic applications.
The pharmacological properties of 1,2-Oxazolidine-3-carbonitrile have also been a subject of intense research. Studies conducted in vitro and in vivo have revealed that this compound exhibits moderate cytotoxicity against various cancer cell lines. Furthermore, recent findings suggest that it may possess anti-inflammatory and antioxidant properties, which could be harnessed for developing novel therapeutic agents.
The continued exploration of 1,2-Oxazolidine-3-carbonitrile's chemical and biological properties underscores its importance as a versatile molecule in contemporary organic chemistry. As researchers delve deeper into its potential applications, it is anticipated that this compound will play an increasingly pivotal role in the development of innovative drugs and materials.
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